methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate
CAS No.: 90007-75-3
Cat. No.: VC21374514
Molecular Formula: C8H10N2O4
Molecular Weight: 198.18g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 90007-75-3 |
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Molecular Formula | C8H10N2O4 |
Molecular Weight | 198.18g/mol |
IUPAC Name | methyl 3-(2,4-dioxopyrimidin-1-yl)propanoate |
Standard InChI | InChI=1S/C8H10N2O4/c1-14-7(12)3-5-10-4-2-6(11)9-8(10)13/h2,4H,3,5H2,1H3,(H,9,11,13) |
Standard InChI Key | WFCIIRXTEXKYTF-UHFFFAOYSA-N |
SMILES | COC(=O)CCN1C=CC(=O)NC1=O |
Canonical SMILES | COC(=O)CCN1C=CC(=O)NC1=O |
Introduction
Structural Characteristics
Chemical Structure and Properties
Methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate has the molecular formula C₈H₁₀N₂O₄ and a molecular weight of approximately 198.18 g/mol. The compound consists of a uracil ring (a pyrimidine base with oxygen atoms at positions 2 and 4) with a three-carbon methyl ester chain attached to the N1 position. This structure offers multiple functional sites for chemical reactions, including the ester group, the pyrimidine ring, and the N-H bond.
Table 1: Key Structural and Physical Properties
Property | Value |
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Molecular Formula | C₈H₁₀N₂O₄ |
Molecular Weight | 198.18 g/mol |
Structural Features | Uracil ring with methyl propanoate at N1 |
Physical State | Crystalline solid (typical) |
Solubility | Moderate solubility in polar organic solvents |
Functional Groups | Ester, amide, heterocyclic nitrogen |
Spectroscopic Characteristics
The structure of methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate can be confirmed and characterized through various spectroscopic methods. Based on studies of similar compounds, the following spectroscopic features would be expected:
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NMR Spectroscopy: The ¹H NMR spectrum would display characteristic signals for the pyrimidine ring protons, the methylene groups of the propanoate chain, and the methyl ester group. The N-H proton would typically appear as a broad singlet at a downfield position.
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IR Spectroscopy: Distinctive absorption bands would be observed for the carbonyl groups of both the pyrimidine ring and the ester functionality, as well as for the N-H stretching vibration.
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Mass Spectrometry: The molecular ion peak and fragmentation pattern would provide confirmation of the structure and purity of the compound.
Synthesis Methods
General Synthetic Routes
The synthesis of methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate typically involves the N-alkylation of uracil with an appropriate methyl propanoate derivative. This reaction generally proceeds through nucleophilic substitution, where the N1 position of uracil acts as a nucleophile.
Based on synthetic approaches used for similar compounds, the following general synthetic routes can be proposed:
Direct N-Alkylation
This approach involves the reaction of uracil with methyl 3-halopropanoate (typically the bromo or chloro derivative) in the presence of a base such as potassium carbonate or sodium hydride. The reaction is typically carried out in an aprotic polar solvent like DMF or DMSO at elevated temperatures.
Phase-Transfer Catalysis Method
This method employs phase-transfer catalysts to facilitate the N-alkylation reaction under milder conditions, potentially improving yields and reducing side reactions.
Synthetic Examples from Literature
Research on similar uracil derivatives provides insights into the synthesis of methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate. Yao et al. reported the synthesis and characterization of two closely related compounds: methyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate and methyl 3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate . These compounds differ from our target molecule only by the presence of a halogen substituent at the C5 position of the pyrimidine ring.
The synthetic methodology used for these halogenated derivatives can be adapted for the synthesis of the unsubstituted compound. Based on the reported procedures, the synthesis typically yields crystalline products that can be characterized by various analytical techniques including NMR, IR, and elemental analysis .
Chemical Reactivity and Properties
Reactivity Profile
Methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate possesses several reactive functional groups that contribute to its chemical behavior:
Ester Group Reactivity
The methyl ester moiety can undergo typical ester transformations, including:
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Hydrolysis to the corresponding carboxylic acid
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Transesterification with different alcohols
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Amidation to form amide derivatives
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Reduction to the primary alcohol
Pyrimidine Ring Reactivity
The uracil portion of the molecule exhibits reactivity patterns characteristic of pyrimidine nucleobases:
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The C5-C6 double bond can participate in addition reactions
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The N3-H position is moderately acidic and can be deprotonated or functionalized
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The carbonyl groups at positions 2 and 4 can participate in various transformations
Stability Considerations
Understanding the stability of methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate under various conditions is crucial for its handling, storage, and application in research. Based on the properties of similar compounds, the following stability characteristics can be anticipated:
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Thermal Stability: Generally stable at room temperature, but may decompose at elevated temperatures
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Hydrolytic Stability: The ester group may be susceptible to hydrolysis under acidic or basic conditions
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Photostability: May exhibit photosensitivity due to the pyrimidine chromophore
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Storage Stability: Best stored in a cool, dry place protected from light
Structural Comparison with Related Compounds
Halogenated Derivatives
Quinazoline Analogs
The search results also reveal information about methyl 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanoate, a compound where the pyrimidine ring is replaced by a quinazoline ring system . This structural change introduces an additional benzene ring fused to the pyrimidine core, significantly altering the three-dimensional shape, electronic distribution, and potentially the biological interactions of the molecule.
Research Applications
Medicinal Chemistry Applications
Uracil derivatives like methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate have been extensively studied in medicinal chemistry for several reasons:
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Nucleoside Analogs: These compounds can serve as building blocks for the synthesis of nucleoside analogs, which have applications in antiviral and anticancer therapy.
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Structure-Activity Relationship Studies: The well-defined structure allows for systematic modifications to explore structure-activity relationships in biological systems.
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Drug Development: The ester functionality provides a convenient handle for further derivatization to improve drug-like properties such as solubility, bioavailability, and target specificity.
Synthetic Organic Chemistry
In synthetic organic chemistry, methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate serves several important functions:
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Building Block: It acts as a valuable intermediate for the synthesis of more complex molecules.
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Model Compound: It provides a simplified system for studying the reactivity and properties of N-functionalized pyrimidines.
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Synthetic Methodology Development: It can be used to develop and optimize new synthetic methods for N-alkylation and other transformations.
Biological Studies
The biological applications of methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate and its derivatives may include:
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Enzyme Inhibition Studies: These compounds may interact with enzymes involved in nucleoside metabolism.
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Nucleic Acid Interactions: They may serve as probes for studying interactions with DNA or RNA.
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Cellular Signaling: They might influence cellular pathways related to nucleoside function.
Current Research Trends
Crystal Structure Studies
Recent research has focused on determining the crystal structures of uracil derivatives similar to methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate. For example, Yao et al. reported detailed crystallographic data for the fluoro and chloro analogs, providing insights into the molecular conformation and crystal packing arrangements . These studies contribute to our understanding of the three-dimensional structure and intermolecular interactions of these compounds.
Development of Novel Derivatives
The ongoing development of new derivatives focuses on modifying both the pyrimidine ring and the ester side chain to create compounds with enhanced properties. Research in this area includes:
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Introduction of various substituents at the C5 position of the pyrimidine ring
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Variation of the side chain length and functionality
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Modification of the ester group to improve pharmacokinetic properties
Structure-Activity Relationship Studies
Current research also explores the relationship between structural features and biological activity, aiming to identify key structural elements that contribute to specific biological effects. This approach guides the rational design of new compounds with improved properties for various applications.
Table 3: Potential Modifications and Their Expected Effects
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